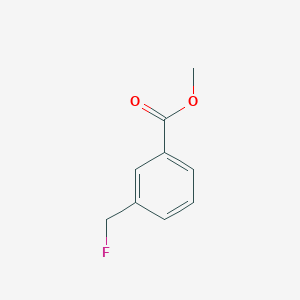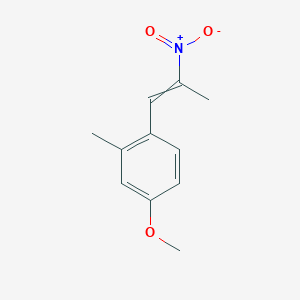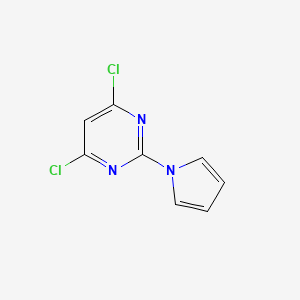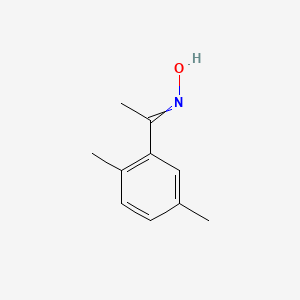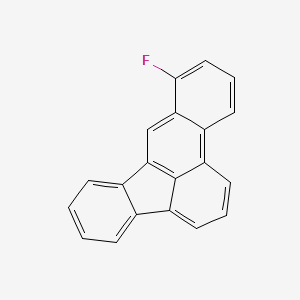
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate is an organic compound with a complex structure that includes an ethyl ester, a hydroxyimino group, and a non-7-enoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate typically involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction is carried out under controlled pH conditions to ensure high yield and purity . The product can be purified by recrystallization from solvents such as ethanol or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Similar in structure but with a cyano group instead of a non-7-enoate chain.
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Contains a hydroxyimino group and is used in similar applications.
4-Hydroxyimino-4,5,6,7-tetrahydrobenzoxadiazole: Another compound with a hydroxyimino group, used in different chemical reactions.
Uniqueness
Ethyl 4-(hydroxyimino)-8-methylnon-7-enoate is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its non-7-enoate chain and hydroxyimino group make it versatile for various synthetic and research purposes.
特性
CAS番号 |
89849-59-2 |
|---|---|
分子式 |
C12H21NO3 |
分子量 |
227.30 g/mol |
IUPAC名 |
ethyl 4-hydroxyimino-8-methylnon-7-enoate |
InChI |
InChI=1S/C12H21NO3/c1-4-16-12(14)9-8-11(13-15)7-5-6-10(2)3/h6,15H,4-5,7-9H2,1-3H3 |
InChIキー |
DJOULBSUZLYBDK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=NO)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


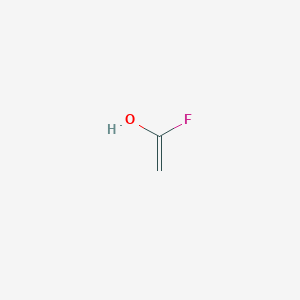
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![4-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine](/img/structure/B14379222.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
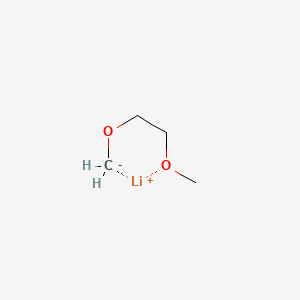
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
